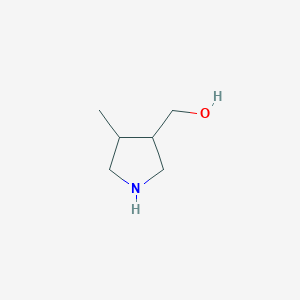

(4-Methylpyrrolidin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Chiral Catalyst :

(4-Methylpyrrolidin-3-yl)methanol is widely recognized for its role as a chiral catalyst in asymmetric synthesis. This compound facilitates the formation of enantiomerically enriched products, which are crucial in the pharmaceutical industry for drug development. The unique structure of this compound allows it to effectively stabilize transition states during chemical reactions, enhancing selectivity and yield.

Mechanism of Action :

The mechanism involves the formation of a chiral environment around the substrate, promoting the preferential formation of one enantiomer over another. This is particularly useful in synthesizing complex organic molecules where stereochemistry plays a critical role in biological activity.

Medicinal Chemistry

Drug Development :

Recent studies have indicated that this compound derivatives exhibit potential therapeutic effects. For instance, compounds derived from this structure have been investigated for their inhibitory effects on specific enzymes implicated in diseases such as cancer and inflammation.

Case Studies :

- A study highlighted the development of inhibitors targeting ADAM17, an enzyme associated with various diseases. Compounds based on this compound showed promising IC50 values, indicating their potential as selective inhibitors .

- Another research effort focused on synthesizing analogues that demonstrated effective binding and inhibition against matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .

Chiral Ligands in Catalysis

Role in Catalysis :

this compound serves as an efficient chiral ligand in catalysis, particularly in reactions involving transition metals. Its ability to form stable complexes with metal centers enhances catalytic activity and selectivity.

Applications :

- Transition Metal Catalysis : The compound has been utilized in various catalytic cycles involving palladium and rhodium complexes, improving reaction outcomes in cross-coupling reactions.

- Enantioselective Reactions : It has been applied in enantioselective hydrogenation and other transformations where chirality is pivotal.

Propiedades

Fórmula molecular |

C6H13NO |

|---|---|

Peso molecular |

115.17 g/mol |

Nombre IUPAC |

(4-methylpyrrolidin-3-yl)methanol |

InChI |

InChI=1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3 |

Clave InChI |

YOUDCFZQKXTNCC-UHFFFAOYSA-N |

SMILES canónico |

CC1CNCC1CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.